1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole
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Overview
Description
1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole is a complex organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a 2,3-dimethyl-4-nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving aldehydes, benzil, and ammonium acetate under microwave-assisted conditions with a nickel catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a reaction with sulfonyl chloride derivatives.
Substitution with the 2,3-Dimethyl-4-nitrophenyl Group: The final step involves the substitution of the imidazole ring with the 2,3-dimethyl-4-nitrophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components . These interactions can lead to various biological effects, including antimicrobial and antiviral activities.
Comparison with Similar Compounds
1-(2,3-Dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole can be compared with other similar compounds, such as:
Sulfonamides: These compounds also contain a sulfonyl group and are known for their antimicrobial properties.
Imidazole Derivatives: Compounds like 2-methylimidazole and 4-nitroimidazole share structural similarities and have been studied for their biological activities.
Sulfonyl Imidazoles:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dimethyl-4-nitrophenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-9(2)12(5-4-11(8)15(16)17)20(18,19)14-7-6-13-10(14)3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBUWGFDJYVBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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